Gadolinium triformate

Description

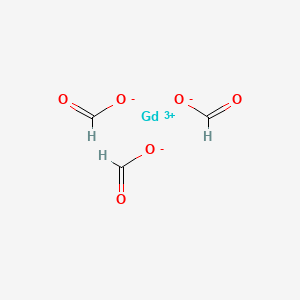

Structure

3D Structure of Parent

Properties

CAS No. |

3252-56-0 |

|---|---|

Molecular Formula |

C3H3GdO6 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

gadolinium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Gd/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

WKHJABHZHKEBQT-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Gd+3] |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Gadolinium Triformate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the exact three-dimensional structure of a crystalline material. A single crystal of the substance is irradiated with an X-ray beam, and the resulting diffraction pattern of spots is analyzed to map the positions of individual atoms within the crystal lattice.

The complete single-crystal structure of gadolinium triformate has been successfully determined, providing a detailed view of its atomic arrangement. github.io This analysis was crucial as it refined and completed an earlier structural understanding that was based on powder diffraction data alone. github.io For the analysis, single crystals of gadolinium triformate were prepared by the slow evaporation of a solution containing Gadolinium(III) nitrate (B79036) pentahydrate, formic acid, and water. github.io The structural solution was achieved using the coordinates from the known isostructural yttrium formate (B1220265) as a starting model for refinement. github.io

Powder X-ray Diffraction (PXRD) Investigations

Powder X-ray diffraction (PXRD) is an essential analytical technique used to identify crystalline phases and to verify the phase purity of bulk materials. acs.org In a PXRD experiment, a sample comprising many tiny, randomly oriented crystallites is exposed to X-rays, producing a characteristic diffraction pattern. This pattern serves as a unique fingerprint for the crystalline solid. acs.org

For gadolinium-based metal-organic frameworks, PXRD is routinely used to confirm that the synthesized bulk material consists of a single, pure phase. This is typically achieved by comparing the experimental PXRD pattern with a pattern simulated from the known single-crystal structure data. The crystalline nature of thin films of gadolinium formate has also been confirmed using this technique.

High-energy powder X-ray diffraction is an advanced variant of PXRD that utilizes higher energy X-rays. This can provide benefits such as deeper penetration into the sample and access to a wider range of diffraction data, which is valuable for detailed structural analysis, including pair distribution function (PDF) analysis of both crystalline and amorphous materials.

Information regarding the specific application of high-energy PXRD for the analysis of gadolinium triformate is not detailed in the available research literature.

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It employs a least-squares algorithm to fit a complete theoretical diffraction pattern, calculated from a structural model, to the entire measured experimental pattern. This technique allows for the precise determination or refinement of various structural parameters, such as lattice parameters, atomic positions, and site occupancies, even when diffraction peaks are significantly overlapped.

While Rietveld refinement is a standard and powerful tool for characterizing crystalline materials, specific details of its application to refine the structural parameters of gadolinium triformate are not present in the surveyed literature.

Crystal System and Space Group Characterization

The crystal structure of gadolinium triformate is a dense, three-dimensional metal-organic framework. github.io Structural analyses have revealed that it is isostructural with other rare-earth formates, such as yttrium formate. github.io The compound crystallizes in the trigonal system, which is characterized by a single three-fold rotation axis. Its specific space group has been identified as R-3m.

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3m |

| Gd···Gd Separation (c-axis) | 3.9869(3) Å |

| Inter-chain Separations | 6.183(1) Å and 6.597(1) Å |

Coordination Environment of Gadolinium(III) Centers

The coordination environment describes the geometry of the atoms directly bonded to the central metal ion. In the crystal structure of gadolinium triformate, the formate ligands bridge the gadolinium ions to form a compact 3D framework. github.io

The Gadolinium(III) ion is nine-coordinate, meaning it is directly bonded to nine oxygen atoms from the surrounding formate ligands. github.io The arrangement of these nine oxygen atoms around the central gadolinium ion forms a coordination polyhedron that can be described as a nearly perfect tricapped trigonal prism. github.io

A detailed analysis of the gadolinium triformate structure provides precise measurements of the distances between the central gadolinium ion and the oxygen atoms of the formate ligands. The coordination number for the Gd(III) ion is confirmed to be nine. github.io The Gd-O bond lengths vary depending on whether the oxygen atom occupies a "prismatic" or "capping" position within the tricapped trigonal prism geometry. github.io

| Parameter | Value |

|---|---|

| Coordination Number | 9 |

| Coordination Geometry | Tricapped Trigonal Prism |

| Gd-O Bond Length (Prismatic) | 2.496(4) Å |

| Gd-O Bond Length (Prismatic) | 2.527(4) Å |

| Gd-O Bond Length (Capping) | 2.403(4) Å |

Bridging Ligand Geometries and Modes (e.g., µ₃-Formate)

A critical feature of the gadolinium triformate structure is the coordination of the formate (HCOO⁻) ligands, which act as bridges between the gadolinium (Gd³⁺) ions. The geometry and coordination mode of these ligands are fundamental to the formation of the extended network.

In this framework, the formate ligands exhibit a µ₃-bridging mode. This notation indicates that a single formate ligand simultaneously coordinates to three different gadolinium centers. This µ₃-coordination is a key element in creating a robust and interconnected three-dimensional structure. Each oxygen atom of the formate ligand typically coordinates to a different gadolinium ion, effectively stitching the metal centers together. This type of bridging is common in metal formates and contributes significantly to their structural stability and properties.

The geometry of the formate ligand itself, with its carboxylate group, allows for this versatile bridging capability. The delocalized negative charge across the two oxygen atoms facilitates coordination with multiple metal ions.

Polymeric Network Architectures and Dimensionality

The repeated and ordered arrangement of gadolinium ions and bridging formate ligands gives rise to a polymeric network. This network extends in three dimensions, forming a solid-state structure known as a metal-organic framework (MOF).

The structure of gadolinium triformate is characterized as a dense, three-dimensional framework. The Gd³⁺ ions act as nodes in this network, and the formate ligands are the linkers that connect these nodes. The result is a highly ordered, crystalline material.

The connectivity established by the µ₃-formate bridges ensures that the framework is not a simple one-dimensional chain or a two-dimensional layer but a fully developed 3D architecture. This dimensionality is a defining characteristic of gadolinium triformate and is directly responsible for many of its physical properties, such as its thermal stability and magnetic behavior. The framework is anionic, which is a common feature in many metal-organic frameworks.

Topological analysis simplifies the complex atomic arrangement of a MOF into a more abstract representation of nodes and linkers to understand its fundamental connectivity. whiterose.ac.uk This approach allows for the classification and comparison of different MOF structures. whiterose.ac.uk

For gadolinium triformate, the Gd³⁺ ions can be considered as the nodes of the network. The formate ligands, due to their bridging nature, act as the linkers. The specific way these nodes and linkers are connected defines the topology of the framework. While a detailed topological analysis requires specialized software that considers the coordination environment of the metal and the connectivity of the ligand, the high degree of connectivity in gadolinium triformate points towards a complex and robust topology. whiterose.ac.uk The analysis of such frameworks often reveals underlying net structures that can be compared to known mathematical nets. whiterose.ac.uk The study of MOF topologies is crucial for understanding the relationship between the structure of the framework and its functional properties, and for the rational design of new materials. whiterose.ac.ukucl.ac.uk

Advanced Spectroscopic Characterization of Gadolinium Triformate Materials

Raman Spectroscopy Studies

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a material. Studies on spin-coated films of gadolinium triformate have shown that the Raman spectra of the films are identical to that of the bulk material. rsc.orgresearchgate.net This indicates that the crystalline structure of the gadolinium triformate is preserved during the spin-coating process. researchgate.net The dominant peaks in the Raman spectrum of gadolinium triformate are attributed to the O–C–O symmetric stretching at approximately 1370 cm⁻¹ and the C–H stretching at around 2580 cm⁻¹. rsc.orgresearchgate.net

A study on n-type silicon doped with gadolinium revealed Raman scattering peaks at 123 and 186 cm⁻¹, which were assigned to the vibrational modes of the first and second order of gadolinium. semanticscholar.org This demonstrates the sensitivity of Raman spectroscopy in detecting the presence and local environment of gadolinium in a material matrix. semanticscholar.org

Table 1: Key Raman Peaks for Gadolinium Triformate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O–C–O symmetric stretching | ~1370 | rsc.orgresearchgate.net |

| C–H stretching | ~2580 | rsc.orgresearchgate.net |

| First-order Gd vibrational mode | 123 | semanticscholar.org |

| Second-order Gd vibrational mode | 186 | semanticscholar.org |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and/or electronic structure of matter. diamond.ac.ukmdpi.com XAS is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

EXAFS provides information about the local atomic environment of a specific element, including bond distances and coordination numbers. For example, an EXAFS study of a Gd(III) complex with a β-cyclodextrin ligand revealed that the Gd(III) ion is 9-coordinated, with 5 Gd-O bonds and 4 Gd-N bonds at average distances of 2.36 and 2.56 Å, respectively. nih.gov Similarly, XAS measurements on platinum-gadolinium thin films showed significant Gd–O coordination, indicating an oxidized surface layer due to the oxophilic nature of gadolinium. mdpi.com

Near-Edge X-ray Absorption Spectroscopy (NEXAFS)

NEXAFS, or XANES, focuses on the region near an absorption edge, providing information about the unoccupied electronic states and the local bonding environment of the absorbing atom. diamond.ac.ukstanford.edu The technique is element-specific because the absorption edges of different elements occur at distinct energies. stanford.edu NEXAFS spectra are characterized by intense, narrow resonances that are sensitive to the chemical environment and valence state of the absorbing atom, making it a useful fingerprinting tool. wikipedia.orgstanford.edu

For instance, NEXAFS can distinguish between different bonding configurations of carbon atoms. stanford.edu In the context of gadolinium compounds, NEXAFS at the Gd L3-edge can be used to study the electronic structure and local environment of the gadolinium ions. researchgate.net The fine structure observed in NEXAFS spectra arises from excitations of core electrons to unoccupied molecular orbitals. stanford.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgyoutube.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

XPS has been used to characterize gadolinium-doped zinc telluride films, identifying the molecular species of gadolinium, zinc, and tellurium, including those formed at high temperatures and as a result of atmospheric oxidation. spectroscopyonline.com In studies of platinum-gadolinium thin films, XPS has confirmed the presence of gadolinium oxides on the surface. mdpi.com The technique is also invaluable for determining the surface chemistry of a wide range of materials, from thin films to biological samples. diva-portal.orgresearchgate.net

Luminescence Spectroscopy of Gadolinium Formate (B1220265) Derivatives and Sensitized Systems

Luminescence spectroscopy investigates the emission of light from a substance. In the case of gadolinium compounds, the Gd(III) ion itself has its lowest excited state at a very high energy (32,000 cm⁻¹) and therefore does not typically luminesce directly. researchgate.net However, the Gd(III) ion can play a crucial role in ligand-sensitized luminescence. researchgate.net The heavy atom effect of gadolinium enhances intersystem crossing in coordinated ligands, allowing for the observation of ligand-based phosphorescence. researchgate.net This property is often utilized to determine the energy of the triplet state of the ligand in lanthanide complexes. researchgate.net

Studies on gadolinium(III) acetylacetonate (B107027) derivatives have shown that their fluorescence properties can be tuned. vibgyorpublishers.org For example, solvothermally treated gadolinium(III) acetylacetonate produced derivatives with higher energy emission compared to the parent compound. vibgyorpublishers.org The luminescence intensity of these complexes is related to the absorption efficiency of the ligands, which is often enhanced by large π-conjugated systems. vibgyorpublishers.org

Theoretical and Computational Investigations of Gadolinium Triformate

Quantum Chemical Calculations for Molecular Capping and Vibrational Spectra

Quantum chemical calculations have been instrumental in elucidating the molecular structure and vibrational dynamics of gadolinium triformate and related compounds. Normal coordinate analysis has been performed on gadolinium formate (B1220265) to understand its vibrational modes. researchgate.net These calculations, often used in conjunction with infrared and Raman spectroscopy, help in the assignment of spectral bands to specific molecular motions. researchgate.net

For instance, the vibrational spectra of rare-earth formates, including gadolinium formate, have been analyzed to revise previous assignments of skeletal modes. researchgate.net The free formate anion (HCOO⁻) possesses C₂ᵥ point group symmetry, leading to six fundamental vibrational modes. researchgate.net The positions of these bands, such as the C-H stretch and O-C-O bending modes, can be influenced by the coordination environment of the gadolinium ion. researchgate.net

Table 1: Fundamental Vibrational Modes of the Free Formate Anion researchgate.net

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H Stretch | 3070 - 2730 |

| O-C-O Asymmetric Stretch | 1610 - 1580 |

| C-H In-plane Bend | 1430 - 1420 |

| O-C-O Symmetric Stretch | 1380 - 1360 |

| C-H Out-of-plane Bend | 1080 - 1005 |

| O-C-O Symmetric Deformation | 820 - 750 |

Note: The exact positions of these bands in gadolinium triformate can vary due to crystal field effects and coordination to the Gd(III) ion.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of gadolinium-containing materials. arxiv.orgresearchgate.net DFT calculations allow for the exploration of structural, electronic, and magnetic features of gadolinium complexes, providing insights into their behavior. arxiv.org

In the context of gadolinium triformate and related metal-organic frameworks (MOFs), DFT can be used to:

Optimize molecular geometries to predict stable structures. mdpi.comnih.gov

Calculate electronic properties like band gaps and density of states. nih.gov

Investigate the nature of bonding between the gadolinium ion and the formate ligands. nih.gov

For example, DFT calculations have been employed to study gadolinium-decorated graphene oxide, revealing details about the O-Gd bond distances and the charge distribution in the complex. nih.gov The B3LYP hybrid functional is a commonly used functional for such calculations on gadolinium complexes. mdpi.comnih.gov However, challenges can arise in achieving convergent self-consistent field (SCF) for both high-spin and broken-symmetry states in polynuclear gadolinium complexes. researchgate.net

Molecular Modeling and Simulations of Coordination Complexes

Molecular modeling and simulations are crucial for understanding the structure and dynamics of gadolinium coordination complexes, including those with formate ligands. mdpi.comresearchgate.net These methods can provide insights into the coordination environment of the gadolinium ion and the potential for the inclusion of solvent molecules, such as water, in the coordination sphere. mdpi.com

The number of coordinated water molecules is a critical factor influencing the magnetic properties of gadolinium complexes, particularly their relaxivity in magnetic resonance imaging (MRI) applications. mdpi.comnih.gov Molecular dynamics (MD) simulations, often parameterized using data from DFT calculations, can be used to study the dynamic behavior of these complexes, including the residence time of coordinated water molecules. researchgate.net The bonded model, which includes covalent terms between the metal ion and the ligand, is a common approach in these simulations. nih.gov

Computational Studies of Electronic Structure and Bonding

Computational studies are essential for a deep understanding of the electronic structure and chemical bonding in gadolinium triformate. The Gd(III) ion has a [Xe] 4f⁷ electronic configuration, resulting in a half-filled f-shell and a high spin state (S = 7/2). acs.org This electronic configuration is responsible for its interesting magnetic properties.

Simulation of Magnetic Phenomena (e.g., Monte Carlo Methods)

The magnetic properties of gadolinium triformate and related frameworks are a key area of investigation. Monte Carlo simulations, often used in conjunction with models like the Heisenberg or Ising model, are powerful tools for simulating magnetic phenomena in these materials. researchgate.netaps.org

These simulations can be used to:

Calculate temperature-dependent magnetization and magnetic susceptibility. researchgate.net

Determine magnetic ordering temperatures, such as the Curie or Néel temperature. aps.org

Model the magnetocaloric effect, which is the temperature change of a material upon application of a magnetic field. researchgate.net

For instance, Monte Carlo simulations have been used to study the magnetic and magnetocaloric properties of bulk gadolinium, showing good agreement with experimental data. researchgate.net In gadolinium-based metal-organic frameworks, these simulations can help to understand the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between neighboring Gd(III) ions, which are mediated by the bridging formate ligands. researchgate.netacs.org

Magnetic Properties and Advanced Phenomena of Gadolinium Triformate

Magnetocaloric Effect (MCE) Analysis

The magnetocaloric effect (MCE) is a key characteristic of gadolinium triformate, defining its utility in magnetic cooling technologies. rsc.orgrsc.org This effect manifests as a change in the material's temperature upon the application or removal of a magnetic field under adiabatic conditions. rsc.orgaps.org The MCE in gadolinium triformate is particularly significant in the temperature range of 2 to 20 K, making it a prime candidate for cryogenic refrigeration. rsc.org Research on spin-coated films of gadolinium triformate demonstrates that the bulk material's high magnetocaloric performance is retained upon deposition onto a substrate, paving the way for on-chip cooling applications. rsc.org The crystalline nature of the deposited particles, confirmed by the observation of a peak associated with long-range magnetic order at approximately 0.8 K, is crucial for these properties. rsc.org

The volumetric magnetocaloric effect in gadolinium triformate films is exceptionally high, surpassing that of traditionally used materials like Gadolinium Gallium Garnet (GGG). rsc.org The magnetic entropy changes (ΔSm), derived from magnetic heat capacity and magnetization data, quantify this effect. rsc.orgresearchgate.net For spin-coated films, the change in magnetic entropy per surface area is a critical parameter for evaluating cooling capacity. researchgate.net At 3 K, these films exhibit significant entropy changes, which translate to high volumetric MCE values. researchgate.net

| Magnetic Field Change (ΔB) | -ΔSm per Surface Area (J K-1 cm-2) | -ΔSm per Volume (mJ K-1 cm-3) |

|---|---|---|

| 1 T | 2.69 x 10-6 | 44.8 |

| 3 T | 8.48 x 10-6 | 141.5 |

Data derived from research on spin-coated films. researchgate.net

The significant MCE of gadolinium triformate translates into a powerful cooling potential through adiabatic demagnetization. britannica.com This process involves magnetizing the material at an initial temperature while in thermal contact with a heat sink, then isolating it and removing the magnetic field, causing its temperature to drop. britannica.com Spin-coated films of gadolinium triformate on silicon substrates have demonstrated unprecedented surface cooling power. rsc.orgrsc.org A single demagnetization step can cool the film and the accompanying silicon wafer to sub-Kelvin temperatures from starting points as high as liquid helium temperatures (4.2 K). rsc.orgrsc.org This capability highlights its potential for the direct on-chip cooling of quantum devices and other miniaturized electronics. rsc.org

| Starting Temperature (K) | Magnetic Field Change (T) | Final Temperature (K) |

|---|---|---|

| 2.0 | 1 T → 0 T | 0.77 |

| 2.0 | 3 T → 0 T | < 0.40 |

| 4.2 | 5 T → 0 T | 0.77 |

Data derived from indirect determination of adiabatic temperature changes. rsc.org

Magnetic Susceptibility Measurements (χM(T))

Magnetic susceptibility measurements provide insight into the magnetic behavior of gadolinium triformate as a function of temperature. Studies on gadolinium triformate deposits show that the temperature dependence of the scaled magnetic susceptibility follows the Curie-Weiss law. rsc.org This behavior is characteristic of paramagnetic materials above their ordering temperature. The Gd³⁺ ions in the structure exhibit almost perfect spin (S = 7/2) paramagnetism. nih.gov A very small Weiss temperature of approximately -0.35 K indicates a weak antiferromagnetic interaction between the spins of the Gd³⁺ ions. nih.gov

Magnetization (M(H)) Measurements

Magnetization as a function of the applied magnetic field (M(H)) further characterizes the magnetic state of gadolinium triformate. At a low temperature of 2 K, the M(H) data for gadolinium triformate films closely follow the Brillouin function for a Gd(III) ion with a Landé g-factor (g) of 2.02 and a total spin quantum number (S) of 7/2. rsc.org This agreement confirms the presence of isolated, high-spin Gd(III) centers behaving as expected for a paramagnetic system. rsc.orgnih.gov The absolute saturation magnetic moment for single-crystal gadolinium has been found to be 7.55 Bohr magnetons per atom, and the paramagnetic region is characterized by an effective Bohr magneton number of 7.98. aps.org

Exchange Interactions in Gadolinium Triformate Systems

The magnetic ordering in gadolinium-based materials arises from exchange interactions between the Gd(III) ions. aps.org In many gadolinium compounds, these interactions are typically weak. nih.govnih.gov For gadolinium triformate, the magnetic behavior is dominated by the properties of the Gd³⁺ ions, which are separated by formate (B1220265) ligands. The distance between metal atoms can be significant, on the order of nanometers in some chelate complexes, which minimizes direct exchange interactions. nih.gov In such cases, the weak magnetic interaction is often attributed to dipole-dipole interactions. nih.gov

In gadolinium triformate and similar Gd(III) systems, a weak antiferromagnetic interaction is typically observed. nih.gov This is evidenced by a small, negative Weiss temperature (θ ≈ -0.35 K) obtained from Curie-Weiss law fits to magnetic susceptibility data. nih.gov This weak antiferromagnetic coupling signifies a slight energetic preference for anti-parallel alignment of neighboring electron spins. However, the interaction is so negligible that for most practical purposes, the material behaves as an ideal paramagnet down to very low temperatures, where long-range ordering eventually occurs around 0.8 K. rsc.orgnih.gov In some binuclear gadolinium complexes, the antiferromagnetic interaction between the 4f shell spins is considered negligible even at Gd-Gd distances of 0.399–0.466 nm. nih.gov

Intra- and Inter-layer Magnetic Interactions

In the gadolinium triformate [Gd(HCOO)₃] crystal structure, the magnetic gadolinium(III) ions (Gd³⁺) are interconnected by formate (HCOO⁻) ligands. These ligands act as bridges, mediating the magnetic exchange interactions between the Gd³⁺ centers. Research indicates that these interactions, both within a structural layer (intra-layer) and between layers (inter-layer), are very weak. csic.es Magnetic measurements confirm the presence of weak antiferromagnetic interactions between the Gd³⁺ ions. researchgate.net This weak coupling is crucial for its application in magnetic refrigeration, as strong magnetic ordering at higher temperatures would be detrimental to the magnetocaloric effect. csic.es The Gd³⁺ ion, with its zero orbital angular momentum and high spin (S = 7/2), behaves as a nearly ideal paramagnetic center down to very low temperatures. acs.orgmriquestions.com

Correlation between Crystal Structure and Magnetic Behavior

The magnetic properties of gadolinium triformate are intrinsically linked to its unique crystal structure. It is a dense, three-dimensional metal-organic framework (MOF) where Gd³⁺ ions are linked by short and exceptionally lightweight formate ligands. csic.es This structural arrangement results in a compact crystal lattice with a high density of magnetic ions (a density, ρ, of 3.86 g cm⁻³). csic.es

The key correlation is that this structure maximizes the magnetic-to-non-magnetic element weight ratio without inducing significant magnetic ordering above its target working temperature. csic.es The formate bridges ensure that the Gd³⁺ spin centers remain sufficiently isolated to behave as paramagnets down to low temperatures, which is essential for a large magnetocaloric effect. csic.esresearchgate.net The temperature dependence of the magnetic susceptibility of both bulk and thin-film gadolinium triformate follows the Curie-Weiss law, characteristic of paramagnetic behavior. acs.org Only at a very low temperature, around 0.8 K, does the bulk material exhibit a peak in its zero-field heat capacity, indicating the onset of magnetic order. acs.org This combination of high magnetic density and weak magnetic coupling is a direct result of its crystal structure and is the primary reason for its exceptional magnetocaloric properties. csic.es

Applications in Cryogenic Magnetic Refrigeration

Gadolinium triformate has emerged as a highly promising material for cryogenic magnetic refrigeration, particularly for achieving liquid-helium temperatures (around 4.2 K) and below. csic.es Its application is based on the magnetocaloric effect (MCE), where the material's temperature changes in response to a changing magnetic field under adiabatic conditions. csic.es The compound's high density of weakly interacting Gd³⁺ ions leads to a remarkably large magnetocaloric effect per unit volume, surpassing many other known magnetic refrigerant materials for this temperature range. csic.es

Detailed research findings highlight its exceptional performance. The key metrics for a magnetic refrigerant are the magnetic entropy change (ΔSₘ) and the adiabatic temperature change (ΔTₐd).

| Magnetic Field Change (ΔB) | Max. Magnetic Entropy Change (-ΔSₘ) (mJ cm⁻³ K⁻¹) | Temperature at Max. Entropy Change (Tₘₐₓ) | Max. Adiabatic Temperature Change (ΔTₐd) |

|---|---|---|---|

| 2 - 0 T | 168.5 | ~1 K | - |

| 7 - 0 T | 215.7 | - | - |

| 1 T | - | - | ~4.5 K (from initial T of 5 K) |

| 2 T | - | - | ~7.5 K (from initial T of 8 K) |

Strategies for On-Chip Local Cooling

A significant application of gadolinium triformate is in local on-chip cooling for electronics and future quantum devices that require cryogenic temperatures. rsc.org The challenge of integrating cooling solutions directly onto miniaturized chips has driven research into creating thin films of efficient magnetocaloric materials. acs.orgnih.gov

Recent strategies have successfully demonstrated the fabrication of continuous and homogeneous thin films of gadolinium triformate on silicon substrates. acs.orgrsc.org Two primary methods have been employed:

Aerosol Jet Printing (AJP): This contactless technique allows for the deposition of gadolinium triformate films with controlled thicknesses, ranging from 0.35 μm to 2.5 μm. acs.orgnih.gov

Spin-Coating: This method involves depositing a dispersion of gadolinium triformate particles in formic acid onto a spinning silicon substrate, resulting in homogeneous films up to approximately 0.65 μm thick. rsc.orgresearchgate.net

Crucially, these films retain the excellent magnetocaloric properties of the bulk material. acs.orgrsc.org Direct measurements have shown that a single demagnetization step can cool the silicon wafer itself to sub-Kelvin temperatures. For example, a spin-coated film can cool a 325 μm Si substrate from 2 K down to 0.77 K by removing a 1 T magnetic field. rsc.orgcsic.es This demonstrates the viability of using gadolinium triformate films for direct, localized on-chip magnetic refrigeration. acs.orgnih.gov

Comparative Studies with Reference Magnetic Coolers

The performance of gadolinium triformate as a cryogenic magnetic cooler has been benchmarked against other materials, including the established commercial refrigerant, gadolinium gallium garnet (GGG). csic.es In such comparisons, gadolinium triformate demonstrates a superior volumetric magnetocaloric effect, which is a critical parameter for applications where space is limited. csic.es

The efficiency of a refrigerant can also be assessed by its Relative Cooling Power (RCP), which is the product of the maximum magnetic entropy change and the full width at half maximum of the entropy change curve. csic.es Here too, gadolinium triformate shows a significant advantage.

| Material | Max. Magnetic Entropy Change (-ΔSₘ) (mJ cm⁻³ K⁻¹) | Relative Cooling Power (RCP) (mJ cm⁻³) |

|---|---|---|

| Gadolinium Triformate (Gd(HCOO)₃) | 168.5 | 522.4 |

| Gadolinium Gallium Garnet (GGG) | ~150 | ~450 |

As shown in the table, Gd(HCOO)₃ exhibits both a higher peak volumetric entropy change and a larger relative cooling power compared to GGG, the reference material for magnetic refrigeration in the 1 K to 5 K range. csic.es

Thermal Behavior and Decomposition Pathways of Gadolinium Triformate

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For gadolinium compounds, such as gadolinium nitrate (B79036) hexahydrate, TGA reveals a multi-step decomposition process. Typically, the initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous salt into intermediate species and finally to the stable metal oxide.

While specific TGA data for gadolinium triformate is not extensively detailed in readily available literature, the thermal decomposition of related gadolinium compounds provides a comparative framework. For instance, the thermal degradation of gadolinium and lutetium methanesulfonates involves three primary stages: dehydration, thermal degradation of the anhydrous salt, and the ultimate formation of the corresponding oxide. Similarly, the decomposition of gadolinium nitrate involves the formation of intermediate oxynitrates before yielding gadolinium oxide (Gd₂O₃).

A study on a gadolinium compound with 2,5-pyridinedicarboxylic acid demonstrated high thermal stability up to approximately 500 °C, as determined by TG measurements ajol.info. This indicates that the nature of the organic ligand significantly influences the thermal stability of gadolinium compounds.

Interactive Data Table: Hypothetical TGA Data for a Gadolinium Compound

Since specific TGA data for gadolinium triformate is not available, the following table illustrates a typical decomposition pattern for a hydrated gadolinium salt, based on general observations from related compounds.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 50-200 | ~5-10% | Dehydration (Loss of water molecules) |

| 250-400 | ~20-30% | Decomposition of the anhydrous salt |

| 400-600 | ~15-25% | Formation of intermediate species |

| >600 | Stable | Formation of Gadolinium Oxide (Gd₂O₃) |

Differential Thermal Analysis (DTA)

Differential thermal analysis measures the temperature difference between a sample and an inert reference as a function of temperature. This technique identifies exothermic and endothermic processes occurring during heating. For gadolinium compounds, DTA curves typically show endothermic peaks corresponding to dehydration and decomposition, and potentially exothermic peaks related to the crystallization of intermediate or final products.

In the thermal analysis of gadolinium and lutetium methanesulfonates, the nature of the atmosphere (inert or oxidant) was found to influence whether the thermal degradation process was endothermic (under N₂) or exothermic (in air). This highlights the importance of the experimental conditions in thermal analysis studies. For gadolinium nitrate, DTA, in conjunction with TGA and mass spectrometry, helps to elucidate the complex sequence of decomposition reactions.

Elucidation of Thermal Decomposition Mechanisms

The thermal decomposition mechanism of gadolinium compounds can be complex, often involving multiple, overlapping steps. For gadolinium nitrate, the decomposition proceeds through the formation of intermediate oxynitrates, such as GdO(NO₃) and Gd₄O₅(NO₃)₂, before the final conversion to gadolinium oxide tandfonline.com. Computational modeling has been used to predict the structures of these intermediates and to support the interpretation of experimental data researchgate.net.

For formate (B1220265) compounds of other lanthanides, such as lanthanum formate, the decomposition pathway has been shown to involve the formation of an intermediate dioxycarbonate (La₂O₂CO₃). It is plausible that gadolinium triformate follows a similar decomposition route, though specific experimental verification is necessary. The gaseous products evolved during the decomposition of formates typically include water, carbon monoxide, and carbon dioxide.

Identification of Solid-State Decomposition Products (e.g., Gd₂O₃)

The final solid-state product of the thermal decomposition of most gadolinium salts in an oxidizing or inert atmosphere at elevated temperatures is gadolinium(III) oxide (Gd₂O₃). This is a highly stable compound and is the thermodynamically favored product. The identity of the final residue is typically confirmed by techniques such as X-ray diffraction (XRD), which can identify the crystalline structure of the material. For instance, in the decomposition of gadolinium nitrate, the final product at 700°C was identified as Gd₂O₃ by XRD tandfonline.com. Intermediate solid-state products, such as oxycarbonates or oxynitrates, can also be isolated and identified by stopping the thermal treatment at appropriate temperatures and analyzing the residue.

Catalytic Applications of Gadolinium Formate Frameworks

Activation of Epoxides in Heterogeneous Catalysis

Gadolinium-based MOFs have demonstrated significant potential as heterogeneous catalysts for the activation of epoxides. researchgate.net These frameworks can effectively catalyze the ring-opening of epoxides, a crucial step in the synthesis of valuable chemicals. The catalytic activity of these materials is largely attributed to the Lewis acidic sites on the gadolinium ions within the framework structure. researchgate.net These sites can coordinate with the oxygen atom of the epoxide ring, thereby polarizing the C-O bond and facilitating nucleophilic attack.

The heterogeneous nature of gadolinium formate (B1220265) frameworks offers distinct advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture and the potential for catalyst recycling. Research has shown that these catalysts can be reused multiple times without a significant loss of activity, highlighting their stability and economic viability. researchgate.net

Catalysis of CO2 Cycloaddition Reactions

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a renewable C1 building block. nih.gov Gadolinium formate frameworks have proven to be effective catalysts for the cycloaddition of CO2 to epoxides, yielding cyclic carbonates, which are valuable compounds with applications as green solvents and intermediates in the production of polycarbonates. researchgate.netnih.gov

The catalytic process typically involves a synergistic effect between the gadolinium-based MOF and a co-catalyst, such as a quaternary ammonium (B1175870) salt. researchgate.net The gadolinium formate framework activates the epoxide, while the co-catalyst facilitates the nucleophilic attack of the carbonate species. This dual activation mechanism significantly enhances the reaction rate and selectivity towards the desired cyclic carbonate product.

The efficiency of gadolinium formate frameworks in CO2 cycloaddition has been demonstrated with a variety of epoxide substrates. The reaction conditions, including temperature, pressure, and the choice of co-catalyst, play a crucial role in optimizing the yield and selectivity of the cyclic carbonate.

Table 1: Catalytic Performance of a Gadolinium-Based MOF in the Cycloaddition of CO2 to Various Epoxides

| Epoxide Substrate | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| Propylene Oxide | n-Bu4NBr | 120 | 2.0 | 12 | 98 | >99 |

| Epichlorohydrin | n-Bu4NBr | 100 | 2.0 | 12 | 99 | >99 |

| Styrene Oxide | n-Bu4NBr | 120 | 2.0 | 12 | 97 | >99 |

| Glycidyl Phenyl Ether | n-Bu4NBr | 120 | 2.0 | 12 | 96 | >99 |

This table presents illustrative data based on typical findings in the field and is not exhaustive of all research.

Mechanistic Studies of Alcoholysis Reactions Catalyzed by Gadolinium Formate

Gadolinium formate frameworks also exhibit excellent catalytic activity in the alcoholysis of epoxides, leading to the formation of β-alkoxy alcohols. researchgate.net These products are important intermediates in organic synthesis. Mechanistic investigations suggest that the reaction proceeds through the activation of the epoxide by the Lewis acidic gadolinium centers in the MOF.

The proposed mechanism involves the coordination of the epoxide's oxygen atom to a gadolinium site, which facilitates the nucleophilic attack of an alcohol molecule on one of the epoxide's carbon atoms. This ring-opening step is often the rate-determining step of the reaction. The intrinsic Lewis acidity of the gadolinium formate framework is a key factor in its catalytic efficacy. researchgate.net

Studies have explored the alcoholysis of various epoxides with different alcohols, demonstrating the broad applicability of these catalysts. The reaction conditions can be tuned to optimize the yield and selectivity of the desired β-alkoxy alcohol.

Table 2: Catalytic Performance of a Gadolinium-Based MOF in the Alcoholysis of Epichlorohydrin with Different Alcohols

| Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| Methanol | 60 | 6 | 99 | >99 |

| Ethanol (B145695) | 60 | 8 | 98 | >99 |

| n-Propanol | 60 | 10 | 97 | >99 |

| Isopropanol | 60 | 12 | 95 | >99 |

This table presents illustrative data based on typical findings in the field and is not exhaustive of all research.

Environmental Research Considerations Excluding Toxicology

Analytical Methodologies for Gadolinium Speciation in Aquatic Systems

The determination of different gadolinium (Gd) species in aquatic environments is crucial for understanding their environmental fate and potential impacts. Various analytical techniques have been developed to separate and quantify gadolinium-based contrast agents (GBCAs) and their transformation products in water samples. researchgate.netacs.org Hyphenated chromatographic methods, particularly those coupled with inductively coupled plasma mass spectrometry (ICP-MS), are powerful tools for this purpose due to their high sensitivity and selectivity. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a robust and sensitive method for the speciation of gadolinium compounds. rsc.orgresearchgate.net This technique allows for the separation of different gadolinium species based on their chemical properties, followed by highly sensitive detection using ICP-MS. nih.govrsc.org

Reversed-phase HPLC methods have been successfully developed for the analysis of various gadolinium(III) complexes. rsc.orgresearchgate.net For instance, several Gd-complexes, such as Gd-DTPA²⁻, Gd-DOTA¹⁻, Gd-HP-DO3A, Gd-DTPA-BMA, and Gd-DTPA-BMEA, can be analyzed using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) at a pH of 7.0. rsc.orgresearchgate.net For the Gd-BOPTA²⁻ complex, the mobile phase can be modified to include 5% acetonitrile (B52724). rsc.orgresearchgate.net The total analysis time can be less than 15 minutes for each complex using isocratic elution. rsc.orgresearchgate.net

The performance of HPLC-ICP-MS systems demonstrates excellent linearity over a wide concentration range, with detection limits typically in the low ng/mL to pg range. nih.govrsc.orgresearchgate.net For example, solution detection limits for six gadolinium(III) complexes were reported to be between 8 and 35 ng Gd mL⁻¹ using a 50 µL injection volume. rsc.orgresearchgate.net Another study reported even lower limits of detection, in the range of 0.15-0.55 pg. nih.gov The method has been successfully applied to determine gadolinium species in solutions of magnetic resonance contrast media and spiked human serum with good precision (RSD < 5%) and recoveries (95-103%). rsc.orgresearchgate.net

| Parameter | Value | Reference |

| Technique | Reversed-Phase HPLC-ICP-OES | rsc.orgresearchgate.net |

| Analytes | Gd-DTPA²⁻, Gd-DOTA¹⁻, Gd-HP–DO3A, Gd-DTPA–BMA, Gd-DTPA–BMEA, Gd-BOPTA²⁻ | rsc.orgresearchgate.net |

| Mobile Phase | 10 mM ammonium acetate (pH 7.0); with 5% acetonitrile for Gd-BOPTA²⁻ | rsc.orgresearchgate.net |

| Analysis Time | < 15 minutes | rsc.orgresearchgate.net |

| Detection Limits | 8-35 ng Gd mL⁻¹ | rsc.orgresearchgate.net |

| Precision (RSD) | < 5% | rsc.orgresearchgate.net |

| Recoveries | 95-103% | rsc.orgresearchgate.net |

Hydrophilic Interaction Chromatography (HILIC) coupled with ICP-MS is a highly effective method for the speciation of polar gadolinium-based contrast agents in environmental water samples. nih.govpsu.edursc.org This technique is particularly well-suited for separating hydrophilic metal compounds and has been optimized for the analysis of GBCAs in surface water, wastewater, and even plants. nih.govpsu.edubohrium.com

HILIC-ICP-MS methods have been developed for the simultaneous separation and quantification of common GBCAs, including both linear and macrocyclic, as well as ionic and non-ionic, contrast agents like Gd-DTPA, Gd-DTPA-BMA, Gd-DOTA, Gd-BOPTA, and Gd-BT-DO3A. psu.edursc.org The separation is often achieved on a zwitterionic stationary phase, which is charged independently of pH, allowing for flexible optimization of the mobile phase. psu.edu An optimized mobile phase often consists of a mixture of ammonium acetate in an acetonitrile/water solution. rsc.org For instance, a mobile phase of 20 mmol L⁻¹ ammonium acetate in a 60/40 acetonitrile/water mixture has been used successfully. rsc.org

This method provides excellent linearity over a broad concentration range (e.g., 0.1 µg L⁻¹ to 100 µg L⁻¹) with high precision (RSD < 2%). rsc.org The limits of quantification (LOQ) are typically below 100 ng L⁻¹, making the method suitable for environmental trace analysis. rsc.org Some studies have achieved even lower detection limits, in the range of 18 to 24 ng L⁻¹, by optimizing ion extraction and transport processes and operating the quadrupole mass filter with an increased mass bandpass. rsc.org HILIC-ICP-MS has been successfully used to identify GBCAs like Dotarem® (Gd-DOTA) and Gadovist® (Gd-BT-DO3A) in river water downstream from wastewater treatment plants. nih.gov It has also been used to demonstrate the uptake of these contrast agents by plants, where they are transported from the roots to the leaves. nih.gov

| Parameter | Value/Finding | Reference |

| Technique | HILIC-ICP-MS | nih.govpsu.edursc.org |

| Analytes | Gd-DTPA, Gd-DTPA-BMA, Gd-DOTA, Gd-BOPTA, Gd-BT-DO3A | psu.edursc.org |

| Mobile Phase | e.g., 20 mmol L⁻¹ ammonium acetate in 60/40 ACN/water | rsc.org |

| Linearity Range | 0.1 µg L⁻¹ to 100 µg L⁻¹ | rsc.org |

| LOQ | < 100 ng L⁻¹ | rsc.org |

| Application | Speciation in surface water, wastewater, and plants | nih.govrsc.org |

| Key Finding | Identification of Gd-DOTA and Gd-BT-DO3A in river water and evidence of plant uptake. nih.gov |

Size Exclusion Chromatography (SEC) coupled with ICP-MS separates molecules based on their size, providing valuable information on the potential binding of gadolinium to macromolecules. nih.gov This method is particularly useful for investigating the form of gadolinium present in biological and environmental samples, distinguishing between intact low-molecular-weight GBCAs and gadolinium associated with larger molecules. nih.gov

In studies of gadolinium retention, SEC-ICP-MS has been used to analyze different fractions of gadolinium species. nih.gov For example, in animal studies, water-soluble gadolinium from the macrocyclic GBCA gadoterate (B1198928) was found to exist as a single species with the same elution time as the intact contrast agent. nih.gov In contrast, for the linear GBCA gadodiamide, two distinct peaks were observed in the water-soluble fraction, one corresponding to the intact GBCA and another at a shorter retention time, indicating association with higher molecular weight species. nih.gov This second peak was found to co-elute with iron, suggesting a potential interaction with iron-containing macromolecules. nih.gov

The operational parameters for SEC-ICP-MS typically involve isocratic elution with a buffer solution, such as 100 mM ammonium acetate at a physiological pH of 7.4. nih.gov The lower limit of quantification (LLOQ) for GBCAs using this method has been reported at 0.3 pmol/mL. nih.gov The results from SEC-ICP-MS analysis provide crucial insights into the potential dissociation of GBCAs and the subsequent interaction of the released Gd³⁺ with biological components. nih.gov

| Parameter | Finding | Reference |

| Technique | SEC-ICP-MS | nih.gov |

| Application | Speciation of soluble Gd in biological tissues. | nih.gov |

| Mobile Phase | 100 mM ammonium acetate (pH 7.4) | nih.gov |

| LLOQ | 0.3 pmol/mL | nih.gov |

| Key Finding | For gadodiamide, Gd was found as intact GBCA and associated with high-molecular-weight species co-eluting with iron. For gadoterate, only the intact GBCA form was detected. nih.gov |

Environmental Fate and Transport of Gadolinium-Based Compounds (General Discussion of Anthropogenic Gd in Water Resources)

The widespread use of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) has led to a significant increase of anthropogenic gadolinium in aquatic systems. iaea.orgnih.govbohrium.com After administration, these highly stable and water-soluble chelates are excreted from the human body and enter the wastewater system. nih.govresearchgate.net

Conventional wastewater treatment plants (WWTPs) are largely ineffective at removing these compounds, resulting in their continuous release into surface waters such as rivers and lakes. iaea.orgnih.govresearchgate.net This leads to a distinct positive gadolinium anomaly in the rare earth element (REE) patterns of the receiving waters, which serves as a clear marker of anthropogenic influence. nih.govbohrium.com This anthropogenic Gd signal is a conservative tracer, meaning it is environmentally stable and does not readily interact with its surroundings, allowing it to persist over long distances and time periods. iaea.org

Once in the surface water, anthropogenic gadolinium can be transported over significant distances and can infiltrate adjacent groundwater bodies. iaea.orgnih.gov Studies have shown that this Gd signature can be traced in various aquifer types, including porous and karst aquifers, making it a powerful tool for studying surface water-groundwater interactions. iaea.orgnih.govbohrium.com For instance, the Gd anomaly has been used to map the infiltration of river water into aquifers and to quantify the dilution of river water by groundwater influx. iaea.org

Future Research Directions and Emerging Trends in Gadolinium Triformate

Advanced Material Design for Enhanced Magnetocaloric Performance

Gadolinium and its compounds are benchmark materials for magnetic refrigeration due to their significant magnetocaloric effect (MCE), particularly near room temperature. sigmaaldrich.combohrium.comarxiv.org Future research into gadolinium triformate is geared towards optimizing its MCE for applications such as cryogenic cooling. rsc.org A primary focus is the design of materials that maximize the change in magnetic entropy (ΔSm) and adiabatic temperature change (ΔTad) under a magnetic field.

One promising approach is the fabrication of continuous and homogenous films of gadolinium triformate. rsc.org Spin-coated films of gadolinium formate (B1220265) have demonstrated exceptionally high surface cooling power, capable of cooling a silicon wafer to sub-Kelvin temperatures in a single demagnetization step from 2 K. rsc.org This highlights the potential of precisely engineered material forms to enhance performance.

Future investigations will likely explore:

Nanostructuring: Creating gadolinium triformate nanoparticles to manipulate magnetic interactions and enhance the MCE at specific temperature ranges.

Doping: Introducing other lanthanide or transition metal ions into the gadolinium triformate structure to tune the magnetic ordering temperature and the magnitude of the MCE.

Composite Materials: Combining gadolinium triformate with other materials to improve thermal conductivity and mechanical stability for practical cooling devices.

Table 1: Magnetocaloric Properties of a Spin-Coated Gadolinium Formate Film

| Applied Field (T) | Magnetic Heat Capacity (Cm) at ~2K (J K-1 m-2) |

|---|---|

| 1 | ~0.1 |

| 3 | ~0.3 |

| 5 | ~0.4 |

Data derived from studies on films spin-coated with the Si substrate at 50°C. researchgate.net

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthesis methods is crucial for the widespread application of gadolinium triformate. While traditional synthesis methods exist, future research is aimed at developing novel routes that offer better control over particle size, morphology, and purity, while minimizing environmental impact.

Emerging synthetic strategies that could be applied to gadolinium triformate include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times and potentially smaller, more uniform nanoparticles. researchgate.netresearchgate.net It is considered a "green" chemistry approach due to its energy efficiency. researchgate.net

Hydrothermal and Solvothermal Methods: These methods allow for the crystallization of materials from hot aqueous or organic solutions at high vapor pressures. Supercritical hydrothermal synthesis has been used to produce other gadolinium compounds like gadolinium aluminum perovskite (GdAlO₃) at lower temperatures than traditional methods. aimspress.com

Biomineralization-Inspired Synthesis: This bio-inspired approach uses biological molecules or processes to direct the formation of inorganic materials, offering an environmentally benign route to producing nanoparticles with well-controlled properties. researchgate.net

Integration of Gadolinium Triformate into Hybrid Materials and Nanostructures

The integration of gadolinium triformate into hybrid materials and nanostructures is a rapidly growing area of research. This approach aims to combine the intrinsic properties of gadolinium triformate with those of other materials to create novel functionalities.

Future research directions include:

Core-Shell Nanoparticles: Encapsulating a gadolinium triformate core with a shell of another material (e.g., silica, polymers) can improve stability, biocompatibility, and allow for surface functionalization. nih.gov For instance, gadolinium-based nanoparticles have been coated with dextran (B179266) to create monodispersibility in water and reduce toxicity. nih.govelsevierpure.com

Polymer-Gadolinium Triformate Composites: Dispersing gadolinium triformate within a polymer matrix can lead to flexible magnetic materials with tunable properties. nih.gov Synthetic polymers like poly(amino acid)s and poly(ethylene glycol) (PEG) have been used to create modified gadolinium-based contrast agents with improved relaxivity and biocompatibility. nih.gov

Hybrid Polyion Complexes (HPICs): The spontaneous formation of nanoparticles by mixing double-hydrophilic block copolymers with metal ions is a promising strategy. bohrium.comresearchgate.net This could be explored with gadolinium triformate to create highly monodisperse nano-objects with tailored magnetic properties. bohrium.comresearchgate.net

Development of Multifunctional Gadolinium Triformate-Based Systems for Synergistic Applications

A significant trend in materials science is the development of multifunctional systems that can perform several tasks simultaneously. For gadolinium-based materials, this often involves combining diagnostic and therapeutic capabilities (theranostics).

Future research on gadolinium triformate could focus on creating multifunctional systems for:

Dual-Modal Imaging: Gadolinium compounds are already the basis for many MRI contrast agents. nih.govresearchgate.net By incorporating gadolinium triformate into nanostructures with other imaging agents (e.g., gold nanoparticles for CT imaging), it may be possible to create dual-modal probes for more accurate medical diagnosis. nih.govnih.gov

Targeted Drug Delivery and Imaging: Functionalizing the surface of gadolinium triformate nanoparticles with targeting ligands (e.g., antibodies, peptides) could allow for the specific accumulation of the nanoparticles in diseased tissues. These nanoparticles could simultaneously act as an MRI contrast agent and a carrier for therapeutic drugs. nih.gov

Table 2: Examples of Multifunctional Gadolinium-Based Nanoplatforms

| Nanoplatform | Functions | Potential Application | Reference |

|---|---|---|---|

| Gd/CeO₂-ZrO₂/DOX-PEG | MRI/CT Dual-Modal Imaging, Chemotherapy | Cancer Theranostics | nih.gov |

| Hybrid Gold-Gadolinium Nanoclusters | NIRF/CT/MRI Triple-Modal Imaging | Tumor-Targeted Imaging | nih.gov |

In-situ and Operando Characterization Techniques for Dynamic Processes

To fully understand and optimize the performance of gadolinium triformate in various applications, it is essential to study its behavior under real-time operating conditions. In-situ and operando characterization techniques provide a window into the dynamic processes that govern the material's properties.

Future research will increasingly rely on:

Dynamic Magnetic Resonance Imaging (MRI): Techniques with high temporal resolution can be used to monitor the dynamic enhancement patterns of gadolinium-based materials in real-time. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Hyphenated Techniques: The coupling of techniques like ion-exchange chromatography with ICP-MS allows for the rapid separation and sensitive detection of different gadolinium species in complex environments. nih.govnih.gov This is crucial for understanding the stability and transformation of gadolinium triformate in biological or environmental systems. nih.gov

Synchrotron-Based X-ray Techniques: Techniques like X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) performed at a synchrotron source can provide real-time structural and electronic information about gadolinium triformate during processes like magnetic field application or chemical reactions.

By employing these advanced characterization methods, researchers can gain unprecedented insights into the structure-property relationships of gadolinium triformate, paving the way for the rational design of next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.